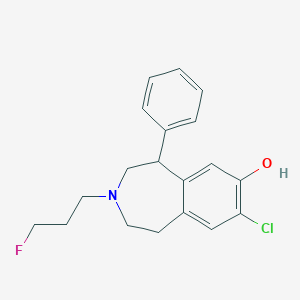
7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol is a complex organic compound with a unique structure that includes a benzazepine core
Vorbereitungsmethoden
The synthesis of 7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Fluoropropyl Group:
Final Functionalization: The hydroxyl group is introduced in the final step, often through a hydrolysis reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Pharmacology: Research is conducted to understand its effects on various biological systems and its potential as a therapeutic agent.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
7-Chloro-3-(3-Fluoropropyl)-1-Phenyl-1,2,4,5-Tetrahydro-3-Benzazepin-8-Ol can be compared with other benzazepine derivatives, such as:
7-Chloro-8-hydroxy-3-(3’-fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine: This compound has a similar structure but differs in the position of the hydroxyl group.
8-Chloro-3-(3-fluoropropyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol: This is another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
133368-69-1 |
|---|---|
Molekularformel |
C19H21ClFNO |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
8-chloro-3-(3-fluoropropyl)-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H21ClFNO/c20-18-11-15-7-10-22(9-4-8-21)13-17(16(15)12-19(18)23)14-5-2-1-3-6-14/h1-3,5-6,11-12,17,23H,4,7-10,13H2 |
InChI-Schlüssel |
NYRXKXYDQHJEQC-UHFFFAOYSA-N |
SMILES |
C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF |
Kanonische SMILES |
C1CN(CC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3)CCCF |
Synonyme |
3-FP-Sch-24518 7-chloro-8-hydroxy-3-(3'-fluoropropyl)-1-phenyl-2,3,4,5-tetrahydro-3-benzazepine N-(3'-fluoropropyl)-Sch 24518 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















